4-ethynyl-2,6-difluorobenzaldehyde
Description
Properties
CAS No. |
2242425-12-1 |
|---|---|
Molecular Formula |
C9H4F2O |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The fluorination involves tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst and anhydrous potassium fluoride (KF) as the fluorine source. Tetramethylene sulfone (sulfolane) and toluene act as co-solvents, ensuring homogeneity and facilitating fluoride ion transfer. The mass ratio of reactants is optimized to 1:0.2:2:4 (2,6-dichlorobenzaldehyde:TBAC:KF:sulfolane), achieving a selectivity >90% at 150–155°C.
Critical Parameters:
-
Temperature : Elevated temperatures (>160°C) promote side reactions, while temperatures <140°C prolong reaction time (3–4 hours optimal).
-
Solvent System : Sulfolane’s high boiling point (285°C) enables reflux without decomposition, while toluene aids in azeotropic water removal during initial drying.
Industrial-Scale Purification
Post-fluorination, vacuum distillation (-0.098 MPa) isolates 2,6-difluorobenzaldehyde from sulfolane, achieving >85% purity. Residual sulfolane is recovered under high vacuum (200 Pa), minimizing waste.
Ethynylation Strategies: Introducing the Acetylenic Moiety
Ethynylation at the 4-position of 2,6-difluorobenzaldehyde requires precise functionalization. Two dominant methodologies emerge: Schiff base-mediated coupling and transition metal-catalyzed cross-coupling .
Schiff Base Protection and Alkynylation (EP0257309A2)
To prevent aldehyde oxidation during ethynylation, the Schiff base intermediate is formed using m-phenylene diamine.
Procedure:
-
Schiff Base Formation :
-
Alkynylation :
Advantages:
Rhodium-Catalyzed Sonogashira-Type Coupling (RSC Adv. 2019)
A modern approach employs [Rh(nbd)2]BF4 (norbornadiene-rhodium complex) with dcpe (1,2-bis(dicyclohexylphosphino)ethane) as ligands.
Reaction Conditions:
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 91% (TMSA) |
| Turnover Frequency | 12 h⁻¹ |
| Selectivity | >95% (anti-Markovnikov) |
This method bypasses traditional Pd/Cu systems, reducing homocoupling byproducts.
Bromination-Ethynylation Tandem Approach
Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
Bromination at the 4-position is achieved via directed ortho-metalation (DoM):
Characterization Data:
Palladium-Mediated Ethynylation
The bromo intermediate undergoes Sonogashira coupling with terminal alkynes:
-
Catalyst : Pd(PPh3)4 (2 mol%), CuI (1 mol%).
-
Conditions : Et3N, 80°C, 12 hours.
Comparative Analysis of Ethynylation Methods
| Method | Catalyst | Yield (%) | Temperature (°C) | Selectivity |
|---|---|---|---|---|
| Schiff Base | None | 90 | 110 | High |
| Rhodium-Catalyzed | [Rh(nbd)2]BF4 | 91 | 25 | Very High |
| Sonogashira Coupling | Pd/Cu | 85 | 80 | Moderate |
The rhodium system offers superior selectivity under mild conditions, though Pd/Cu remains cost-effective for large-scale applications.
Industrial Scalability and Challenges
Solvent Recovery and Waste Management
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2,6-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 4-Ethynyl-2,6-difluorobenzoic acid.
Reduction: 4-Ethynyl-2,6-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-2,6-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-ethynyl-2,6-difluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
4-Bromo-2,6-difluorobenzaldehyde (C₇H₃BrF₂O)
- Structure : Bromine replaces the ethynyl group at the para position.
- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in pharmaceutical synthesis .
- Physical Properties : Molecular weight = 221.00 g/mol (slight discrepancy due to rounding: 220.99 in vs. 221.00 in ). Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
- Applications : Used in synthesizing tert-butyl carbamate derivatives (e.g., 41l in ) for drug discovery .
4-Chloro-2,6-difluorobenzaldehyde (C₇H₃ClF₂O)
- Structure : Chlorine replaces the ethynyl group.
- Reactivity : Chlorine’s lower electronegativity compared to bromine reduces leaving-group ability but enhances electrophilic aromatic substitution.
- Physical Properties : Molecular weight = 176.55 g/mol; m.p. 70–74°C .
- Applications : Precursor for fluorinated ligands and agrochemicals.
3-Chloro-2,6-difluorobenzaldehyde (C₇H₃ClF₂O)
- Structure : Chlorine at the meta position alters electronic distribution.
- Reactivity : Meta-substitution directs electrophilic attacks to specific ring positions, useful in regioselective syntheses .
2-Chloro-3,6-difluorobenzaldehyde (C₇H₃ClF₂O)
- Structure : Chlorine at the ortho position introduces steric hindrance.
- Reactivity : Ortho-substitution reduces planar symmetry, affecting crystallization and solubility .
Key Comparative Data
Q & A
How can researchers design a synthetic route for 4-ethynyl-2,6-difluorobenzaldehyde while minimizing side reactions?
Methodological Answer:
The synthesis of this compound requires careful optimization of reaction conditions to avoid undesired side products. A general approach involves:
- Pre-functionalization of the aromatic ring : Start with a 2,6-difluorobenzaldehyde derivative (e.g., 2,6-difluoro-4-hydroxybenzaldehyde ) and introduce the ethynyl group via Sonogashira coupling or nucleophilic substitution.
- Protection of reactive groups : Use protecting groups (e.g., silyl ethers) for the aldehyde moiety during coupling reactions to prevent unwanted oxidation or cross-reactivity .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling reactions involving ethynyl groups .
- Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction efficiency, as seen in similar aldehyde syntheses .
Advanced Consideration : Monitor reaction progress using in situ techniques like FTIR or NMR to detect intermediates and adjust conditions dynamically.
What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100–2260 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns, as demonstrated for structurally related difluorobenzaldehyde derivatives .
Advanced Consideration : Use mass spectrometry (HRMS) to verify molecular weight and isotopic patterns, especially for fluorine-containing compounds.
How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Discrepancies in reactivity often arise from variations in:
- Substituent electronic effects : The electron-withdrawing fluorine atoms may deactivate the aromatic ring, slowing nucleophilic attacks. Use kinetic studies to compare reaction rates under different conditions (e.g., varying temperatures or catalysts) .
- Steric hindrance : The ethynyl group’s spatial arrangement may block access to reactive sites. Computational modeling (e.g., DFT) can predict steric and electronic contributions .
- Catalyst compatibility : Screen alternative catalysts (e.g., copper-free Pd systems) to mitigate side reactions observed in traditional protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
